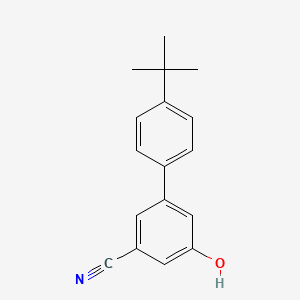
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% (2-C5-E2MP95) is a phenolic compound that has been used in various scientific applications. It has been found to have a wide range of beneficial effects on the biochemical and physiological levels.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2-cyano-5-ethoxy-2-methylphenol, 2-cyano-3-ethoxy-2-methylphenol, and 2-cyano-4-ethoxy-2-methylphenol. It has also been used in the synthesis of various heterocyclic compounds, such as thiophene, pyrrole, and furan.
Wirkmechanismus
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% acts as a nucleophile and reacts with electrophiles to form a covalent bond. It is believed that the reaction of 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% with electrophiles is mediated by the nucleophilic attack of the phenol group on the electrophile.
Biochemical and Physiological Effects
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to have a wide range of beneficial effects on the biochemical and physiological levels. It has been found to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties. It has also been found to have anti-cancer and anti-diabetic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its high purity. It has a purity of 95%, which makes it ideal for use in laboratory experiments. The main limitation of using 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its reactivity. It is a highly reactive compound and can react with other compounds.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95%. It could be used in the synthesis of new compounds with different properties and activities. It could also be used in the development of new drugs and pharmaceuticals. It could also be used in the development of new biological assays and diagnostic tests. Additionally, it could be used in the development of new materials and catalysts. Finally, it could be used in the development of new medical treatments and therapies.
Synthesemethoden
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol, 95% is synthesized via the reaction of 4-ethoxy-2-methylphenol with cyanogen bromide in a 1:1 molar ratio in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 25°C. The reaction is complete when the reaction mixture is heated to a temperature of 80°C. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-3-19-14-6-7-15(11(2)8-14)12-4-5-13(10-17)16(18)9-12/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQMRHCZJSDULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684849 |
Source


|
| Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-ethoxy-2-methylphenyl)phenol | |
CAS RN |
1261953-76-7 |
Source


|
| Record name | 4'-Ethoxy-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95%](/img/structure/B6376506.png)
![2-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376517.png)



![3-Cyano-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376553.png)




